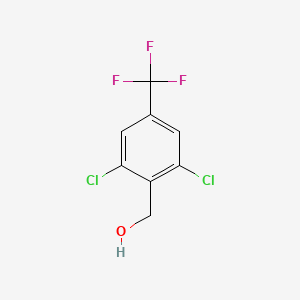
(2,6-Dichloro-4-(trifluoromethyl)phenyl)methanol
描述
(2,6-Dichloro-4-(trifluoromethyl)phenyl)methanol is an organic compound with the molecular formula C8H5Cl2F3O. It is characterized by the presence of two chlorine atoms, a trifluoromethyl group, and a hydroxyl group attached to a phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
作用机制
Mode of Action
It’s known that the compound contains a trifluoromethyl group, which is often associated with increased lipophilicity and enhanced binding to biological targets .
Biochemical Pathways
It’s known that the compound can undergo various chemical reactions, such as oxidation, reduction, photolysis, and hydrolysis .
Pharmacokinetics
The compound’s trifluoromethyl group could potentially enhance its bioavailability due to increased lipophilicity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2,6-Dichloro-4-(trifluoromethyl)phenyl)methanol. For instance, the compound’s stability might be affected by temperature, as it’s recommended to be stored at 2-8°C . Furthermore, its efficacy could be influenced by its physical form and the presence of other substances in its environment .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dichloro-4-(trifluoromethyl)phenyl)methanol typically involves the reaction of 2,6-dichloro-4-(trifluoromethyl)benzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in a suitable solvent like methanol or ethanol. The reaction is carried out under controlled conditions to ensure the selective reduction of the aldehyde group to a hydroxyl group, yielding the desired methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
化学反应分析
Types of Reactions
(2,6-Dichloro-4-(trifluoromethyl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Further reduction can convert the hydroxyl group to a methyl group.
Substitution: The chlorine atoms and trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: 2,6-Dichloro-4-(trifluoromethyl)benzaldehyde or 2,6-Dichloro-4-(trifluoromethyl)benzoic acid.
Reduction: 2,6-Dichloro-4-(trifluoromethyl)toluene.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(2,6-Dichloro-4-(trifluoromethyl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a building block for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
相似化合物的比较
Similar Compounds
- 2,6-Dichloro-4-(trifluoromethyl)benzaldehyde
- 2,6-Dichloro-4-(trifluoromethyl)benzoic acid
- 2,6-Dichloro-4-(trifluoromethyl)toluene
Uniqueness
(2,6-Dichloro-4-(trifluoromethyl)phenyl)methanol is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and biological activity, making it a valuable intermediate in various chemical syntheses and applications.
属性
IUPAC Name |
[2,6-dichloro-4-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3O/c9-6-1-4(8(11,12)13)2-7(10)5(6)3-14/h1-2,14H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMGGUZKDAYQNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)CO)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

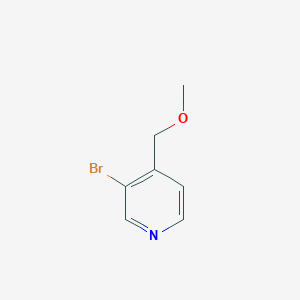
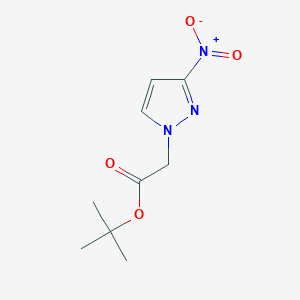
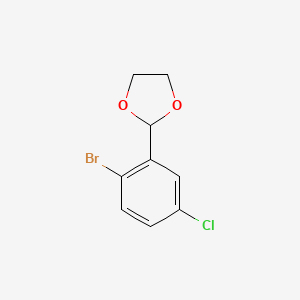
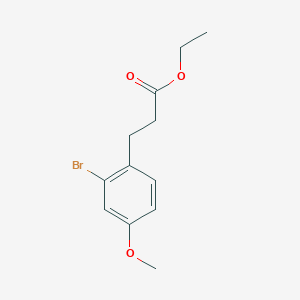
![4-[4-(4-cyanophenyl)phenyl]benzonitrile](/img/structure/B6335365.png)
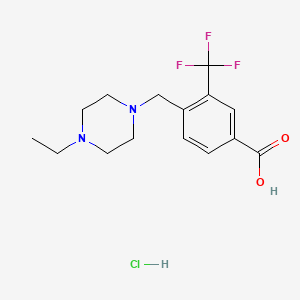
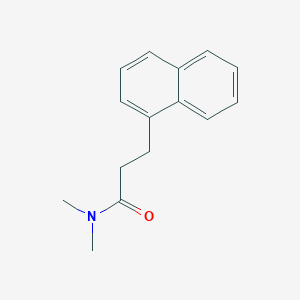
![6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B6335375.png)
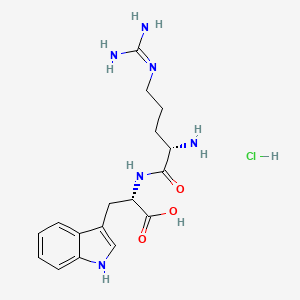
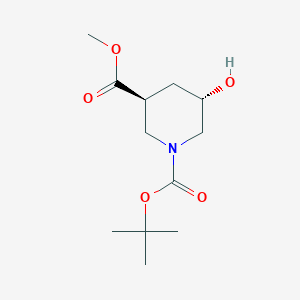
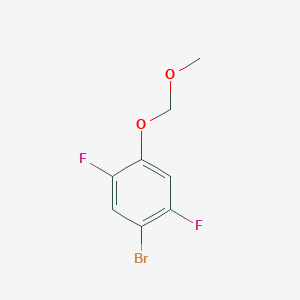
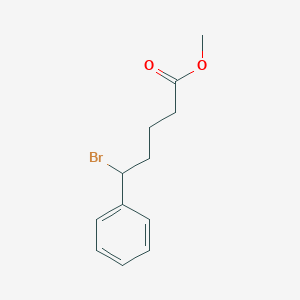
![[2-(3-Aminophenoxy)ethyl]dimethylamine dihydrochloride](/img/structure/B6335421.png)
